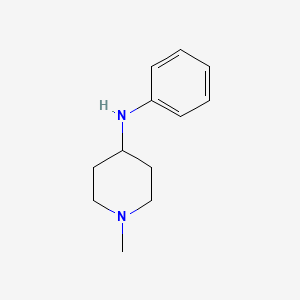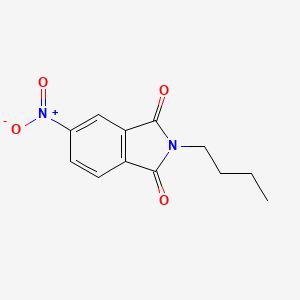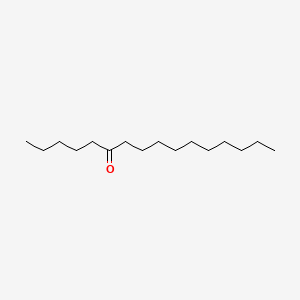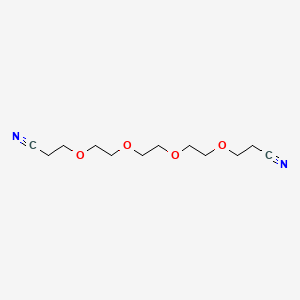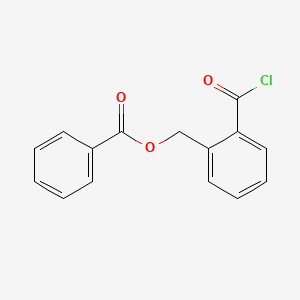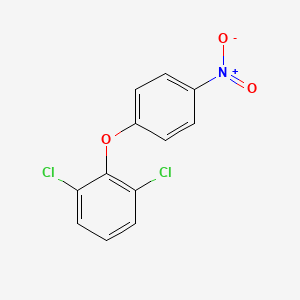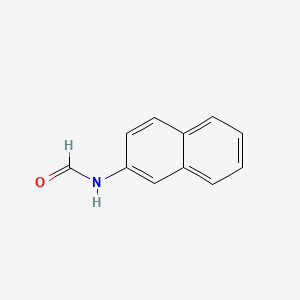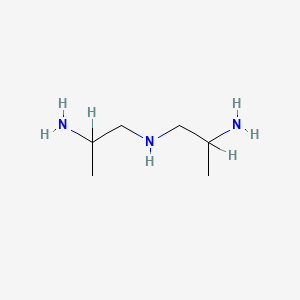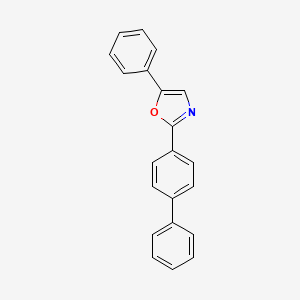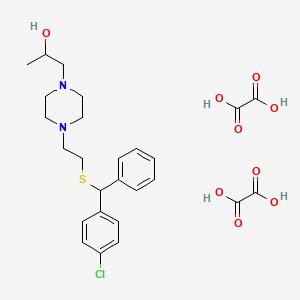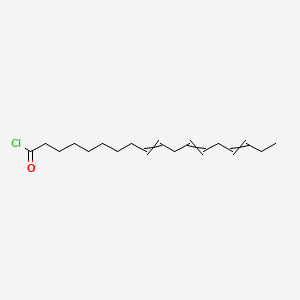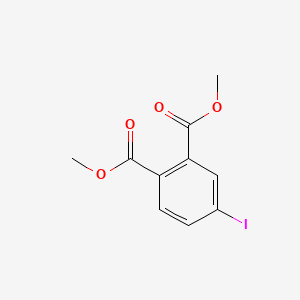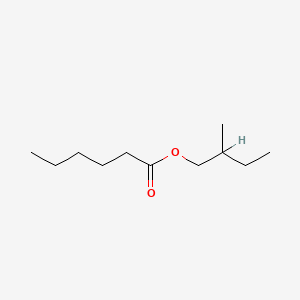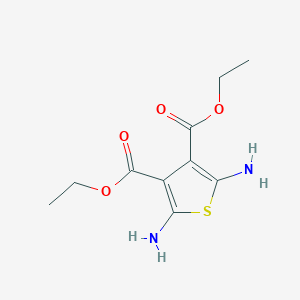
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Übersicht
Beschreibung
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a derivative of thiophene, a sulfur-containing heterocyclic compound . It has been synthesized and screened for its anticancer, antimicrobial, and anti-diabetic activities .
Synthesis Analysis
The DDTD derivatives have been synthesized using a series of reactions . The novel synthesized compounds were characterized by 1H, 13C NMR, MS, and FT-IR analyses .Molecular Structure Analysis
The molecular structure of DDTD and its derivatives were confirmed by 1H, 13C NMR, and HRMS .Chemical Reactions Analysis
The DDTD derivatives have been synthesized and screened for their anticancer, antimicrobial, and anti-diabetic activities . The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane afforded a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of DDTD and its derivatives were characterized by 1H, 13C NMR, MS, and FT-IR analyses .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: DDTD derivatives have been synthesized and screened for their anticancer activities . They have been evaluated for their antiproliferative activity against various types of cancer cell lines such as T47D and MCF-7 (human breast cancer), Hela (human cervical cancer), and Ishikawa (human endometrial cancer) .
- Methods of Application: The novel synthesized compounds were characterized by (1)H, (13)C NMR, MS, and FT-IR analyses .
- Results: Most compounds exhibited significant antiproliferative activity against breast cancer cells . Compounds 2b, 2c, 2e, 2i, 2j, 2k, and 2l manifested potent anticancer activity against cancer cell T47D . Compound 2j showed potent activity on all three types of cancer cells concurrently .
Antimicrobial Activity
- Scientific Field: Microbiology
- Application Summary: DDTD derivatives have also been screened for their antimicrobial activities .
- Methods of Application: The compounds were tested for antimicrobial activity against Staphylococcus aureus ATCC 6538 (Gram-positive bacteria), Escherichia coli ATCC 11229 (Gram-negative bacteria), and Candida albicans ATCC 10231 (Fungi) strains .
- Results: Compound 2j, which contains a nitrofurfural fragment in the ring, showed the highest effect on the three species of microbial pathogens simultaneously .
Anti-diabetic Activity
Eigenschaften
IUPAC Name |
diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZCHDINMZWYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357003 | |
| Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14719345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
CAS RN |
80691-81-2 | |
| Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



